molecular formula C20H40O8S B3325112 m-PEG3-S-PEG3-t-butyl ester CAS No. 2055040-96-3

m-PEG3-S-PEG3-t-butyl ester

Cat. No.: B3325112
CAS No.: 2055040-96-3
M. Wt: 440.6 g/mol
InChI Key: HPUREYBEJCEQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG3-S-PEG3-t-butyl ester is a polyethylene glycol (PEG) linker containing a t-butyl ester moiety. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The t-butyl ester can be removed under acidic conditions, making it a versatile reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-S-PEG3-t-butyl ester typically involves the reaction of PEG derivatives with t-butyl ester groups. The process often includes the use of protecting groups and specific reaction conditions to ensure the successful formation of the desired compound. For instance, the t-butyl ester moiety can be introduced through esterification reactions under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with options for custom synthesis and GMP-grade production .

Chemical Reactions Analysis

Types of Reactions

m-PEG3-S-PEG3-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-PEG3-S-PEG3-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a PEG linker in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-PEG3-S-PEG3-t-butyl ester involves the removal of the t-butyl ester moiety under acidic conditions, leading to the formation of a carboxylic acid. This transformation enhances the compound’s reactivity and allows it to participate in various chemical reactions. The PEG linker increases solubility in aqueous media, facilitating its use in biological and chemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG3-S-PEG3-t-butyl ester stands out due to its unique combination of a PEG linker and a t-butyl ester moiety. This structure provides enhanced solubility and reactivity, making it a valuable reagent in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O8S/c1-20(2,3)28-19(21)5-6-23-9-10-25-12-14-27-16-18-29-17-15-26-13-11-24-8-7-22-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUREYBEJCEQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCSCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150790
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055040-96-3
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055040-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG3-S-PEG3-t-butyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG3-S-PEG3-t-butyl ester
Reactant of Route 3
Reactant of Route 3
m-PEG3-S-PEG3-t-butyl ester
Reactant of Route 4
Reactant of Route 4
m-PEG3-S-PEG3-t-butyl ester
Reactant of Route 5
Reactant of Route 5
m-PEG3-S-PEG3-t-butyl ester
Reactant of Route 6
Reactant of Route 6
m-PEG3-S-PEG3-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.